2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile
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Overview
Description
2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile is a complex organic compound that features a unique structure combining imidazo[1,2-b]pyridazine, piperazine, and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperazine and pyrimidine groups. Common synthetic methods include:
Condensation Reactions: These reactions are used to form the imidazo[1,2-b]pyridazine core by condensing appropriate precursors under controlled conditions.
Cyclization Reactions: Intramolecular cyclization is employed to form the fused ring systems.
Substitution Reactions: Functional groups are introduced through substitution reactions, often using reagents like alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure and is known for its wide range of biological activities.
Imidazo[1,2-a]pyridine: Another related compound with significant medicinal chemistry applications.
Uniqueness
2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H16N8 |
---|---|
Molecular Weight |
320.35 g/mol |
IUPAC Name |
2-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C16H16N8/c1-12-11-24-14(19-12)2-3-15(21-24)22-6-8-23(9-7-22)16-18-5-4-13(10-17)20-16/h2-5,11H,6-9H2,1H3 |
InChI Key |
MAYAHTHCBZYXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=CC(=N4)C#N |
Origin of Product |
United States |
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